

baohuoside II chemical structure and synthesis

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Compound of Interest

Compound Name: *baohuoside II*

Cat. No.: *B1233990*

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An In-depth Technical Guide to **Baohuoside II**: Chemical Structure and Synthesis

Introduction

Baohuoside II is a flavonoid, specifically a flavonol glycoside, naturally occurring in plants of the *Epimedium* genus, a key herb in traditional Chinese medicine. It is structurally related to other significant bioactive flavonoids found in *Epimedium*, such as Baohuoside I and Icariside II. This document provides a comprehensive technical overview of the chemical structure and synthesis of **Baohuoside II**, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Baohuoside II is characterized by a flavonoid backbone composed of two phenyl rings and a heterocyclic ring, with a rhamnose sugar moiety attached. The precise arrangement of hydroxyl and prenyl groups contributes to its biological activity.

The key structural and chemical properties of **Baohuoside II** are summarized in the table below.

Property	Data	Reference(s)
IUPAC Name	5,7-dihydroxy-2-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one	[1][2]
Synonyms	Icarisoside A	[2][3][4]
CAS Number	55395-07-8	
Molecular Formula	C ₂₆ H ₂₈ O ₁₀	
Molecular Weight	500.49 g/mol	
Canonical SMILES	CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C(C)C)O)O)C4=CC=C(C=C4)O)O)O)O	
InChIKey	RPLMLWBOUPDPQF-GULSFEPBSA-N	

Spectroscopic Data

Structural elucidation and identification of **Baohuoside II** are typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While specific peak assignments require access to raw spectral data, the following table outlines the expected data.

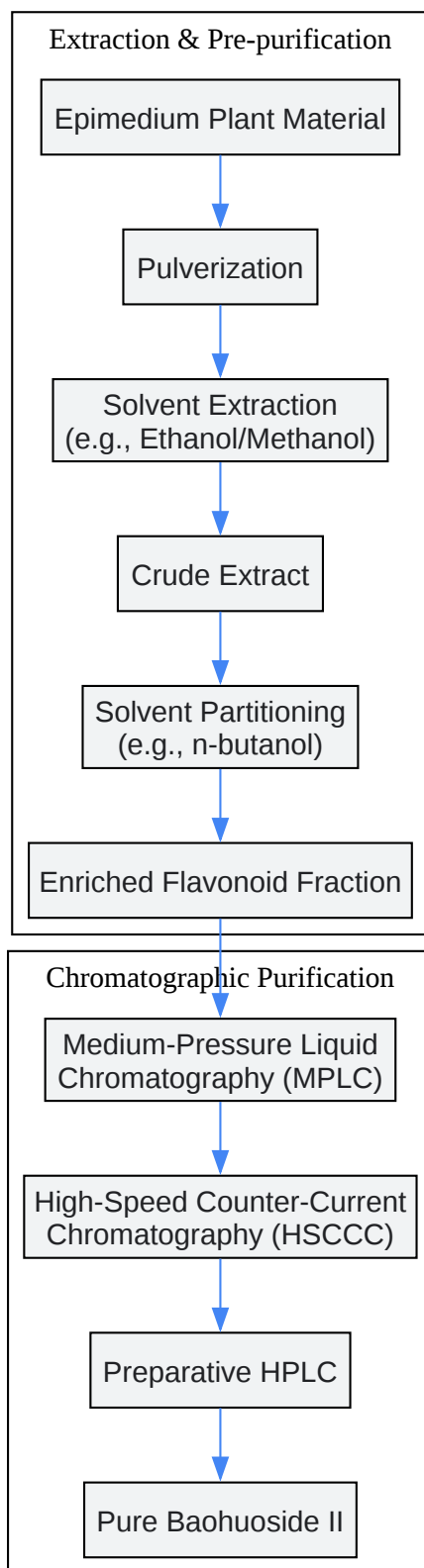
Spectroscopic Technique	Description
^1H -NMR	Proton NMR spectra are used to identify the hydrogen atoms in the molecule, revealing information about the aromatic, prenyl, and sugar moieties.
^{13}C -NMR	Carbon NMR spectra provide information on the carbon skeleton of the flavonoid and the attached sugar unit.
Mass Spectrometry (MS)	ESI-MS is commonly used to determine the molecular weight and fragmentation pattern, confirming the molecular formula.

Synthesis of Baohuoside II

Baohuoside II can be obtained through two primary routes: extraction and purification from its natural source, Epimedium, or via enzymatic synthesis, which offers a more controlled and potentially scalable alternative.

Isolation from Natural Sources

Baohuoside II is a constituent of various Epimedium species. The conventional method for obtaining it involves extraction from the plant material followed by multi-step chromatographic purification. High-performance techniques such as High-Speed Counter-Current Chromatography (HSCCC) and preparative High-Performance Liquid Chromatography (prep-HPLC) are essential for isolating the compound with high purity.



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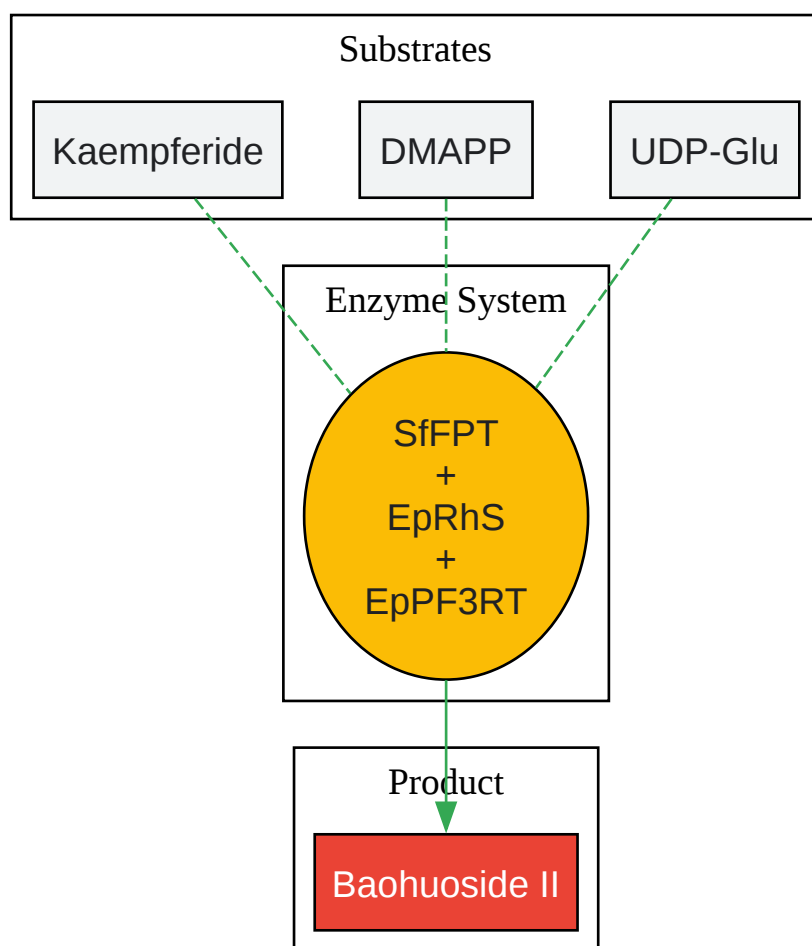
Fig 1. General experimental workflow for the isolation and purification of **Baohuoside II** from plant sources.

Enzymatic Synthesis

Recent advancements have enabled the biosynthesis of **Baohuoside II** using a one-pot, multi-enzyme system. This method provides a sustainable and environmentally friendly alternative to chemical synthesis or extraction from potentially limited plant resources. The process starts from the readily available flavonoid, kaempferide.

The enzymatic cascade involves three key enzymes:

- SfFPT (8-prenyltransferase): Catalyzes the crucial C-8 prenylation of the flavonoid backbone.
- EpRhS (Rhamnosyl-transferase): Involved in the glycosylation process.
- EpPF3RT (Flavonoid-3-O-rhamnosyltransferase): Specifically attaches the rhamnose sugar to the C-3 position of the flavonoid core.



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Fig 2. Logical diagram of the one-pot enzymatic synthesis of **Baohuoside II** from kaempferide.

Experimental Protocols

Protocol 1: General Method for Isolation and Purification from Epimedium

This protocol is a generalized procedure based on established methods for flavonoid isolation.

- Extraction:
 - Air-dried and powdered aerial parts of an Epimedium species are extracted exhaustively with 70-95% ethanol or methanol at room temperature or under reflux.

- The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.
- Solvent Partitioning:
 - The crude extract is suspended in water and partitioned sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.
 - The n-butanol fraction, typically enriched with flavonoid glycosides, is collected and evaporated to dryness.
- Chromatographic Separation:
 - The n-butanol fraction is subjected to column chromatography, such as Medium-Pressure Liquid Chromatography (MPLC) over a C18 stationary phase, using a gradient of methanol in water to obtain semi-purified fractions.
 - Fractions containing **Baohuoside II** are identified by analytical HPLC and pooled.
 - Further purification is achieved using High-Speed Counter-Current Chromatography (HSCCC) with a suitable two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water).
 - Final purification to >98% purity is performed using preparative HPLC on a C18 column with a mobile phase consisting of a methanol-water or acetonitrile-water gradient.
- Identification:
 - The structure of the purified compound is confirmed by MS and NMR spectroscopy.

Protocol 2: One-Pot Multi-Enzyme Synthesis of Baohuoside II

This protocol is based on the enzymatic synthesis method described in the literature.

- Reaction Setup:

- Prepare a reaction buffer (e.g., phosphate buffer) at the optimal pH for the enzyme cocktail (typically around pH 7.0-8.0).
- In a reaction vessel, combine the following components:
 - Kaempferide (substrate)
 - Dimethylallyl pyrophosphate (DMAPP) (prenyl donor)
 - UDP-glucose (UDP-Glu) and cofactors (NADPH, NAD⁺)
 - Magnesium chloride (Mg²⁺)
 - Purified enzymes: SfFPT, EpRhS, and EpPF3RT.
- Incubation:
 - Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a sufficient duration (e.g., 12-24 hours) with gentle agitation.
- Reaction Monitoring and Termination:
 - Monitor the formation of **Baohuoside II** periodically using analytical HPLC-MS.
 - Once the reaction reaches completion or equilibrium, terminate it by adding an organic solvent like ethyl acetate or by heat inactivation.
- Purification:
 - Extract the product from the reaction mixture using ethyl acetate.
 - Evaporate the organic solvent and purify the resulting solid using preparative HPLC as described in Protocol 1 to isolate pure **Baohuoside II**.

Conclusion

Baohuoside II is a structurally defined flavonoid with significant biological interest. While traditionally obtained through laborious extraction and purification from Epimedium plants, modern enzymatic synthesis presents a highly specific and sustainable alternative for its

production. The detailed structural information and established synthesis protocols provided in this guide serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.

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